Pyrido[2,3-d]pyrimidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5N3O2 |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
pyrido[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H5N3O2/c12-8(13)6-5-2-1-3-9-7(5)11-4-10-6/h1-4H,(H,12,13) |
InChI Key |
MVWKHWPNMXYDDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=CN=C2N=C1)C(=O)O |
Origin of Product |
United States |
Historical Trajectory and Academic Significance of the Pyrido 2,3 D Pyrimidine Core
The pyrido[2,3-d]pyrimidine (B1209978) scaffold, a fusion of pyridine (B92270) and pyrimidine (B1678525) rings, is a privileged heterocyclic structure in medicinal chemistry. nih.gov Its structural similarity to purines, pteridines, and quinazolines, which are fundamental components of biologically important molecules, has long attracted the attention of researchers. nih.gov The exploration of this scaffold dates back several decades, with early work focusing on its synthesis and fundamental chemical properties. jocpr.com
The academic significance of the pyrido[2,3-d]pyrimidine core stems from its versatile nature, allowing for substitutions at various positions, which in turn leads to a wide array of derivatives with distinct biological profiles. mdpi.com This structural flexibility has made it a fertile ground for the development of novel therapeutic agents. Over the years, numerous synthetic methods have been developed to construct this bicyclic system, further fueling its investigation. benthamdirect.com
Evolution of Research Interests in Pyrido 2,3 D Pyrimidine 4 Carboxylic Acid and Its Analogues
Initial interest in pyrido[2,3-d]pyrimidine (B1209978) derivatives was broad, encompassing a range of potential applications. However, research has become increasingly focused, with a significant emphasis on their role as anticancer agents. nih.govrsc.org This shift can be attributed to the discovery that many derivatives of this scaffold act as potent inhibitors of various protein kinases, enzymes that play a crucial role in cancer cell proliferation and survival. nih.govnih.gov
The introduction of a carboxylic acid group at the 4-position of the pyrido[2,3-d]pyrimidine ring system, yielding Pyrido[2,3-d]pyrimidine-4-carboxylic acid, marked a significant step in the evolution of this research area. This functional group can serve as a key interaction point with biological targets and as a handle for further chemical modifications, allowing for the synthesis of a diverse library of analogues. The investigation of these analogues has been a major driver of recent research, with scientists exploring how different substituents on the core structure influence biological activity. nih.gov
Broad Spectrum of Pharmacological Activities Associated with the Pyrido 2,3 D Pyrimidine Scaffold
Established Synthetic Pathways to Pyrido[2,3-d]pyrimidine-4-carboxylic Acid and Related Structures
Traditional methods for constructing the pyrido[2,3-d]pyrimidine core often rely on the cyclization of appropriately substituted pyrimidine (B1678525) or pyridine (B92270) precursors. These methods have been extensively reviewed and provide a solid foundation for accessing a wide array of derivatives. nih.govmdpi.comjocpr.comnih.gov
Cyclocondensation and Annulation Reactions
Cyclocondensation and annulation reactions represent a cornerstone in the synthesis of pyrido[2,3-d]pyrimidines. These reactions typically involve the formation of the pyridine ring onto a pre-existing pyrimidine scaffold. A common strategy utilizes 6-aminopyrimidines as key starting materials. jocpr.comnih.gov The pyridine ring can be constructed through the addition of a three-carbon or a two-carbon unit to the 4-aminopyrimidine (B60600). jocpr.com
One well-established method involves the reaction of 6-aminopyrimidines with α,β-unsaturated carbonyl compounds. For instance, the reaction of 6-aminouracil (B15529) with α,β-unsaturated ketones can lead to the formation of various pyrido[2,3-d]pyrimidine derivatives. jocpr.com Similarly, 2,6-diaminopyrimidin-4-one has been reacted with butynones, resulting in a Michael addition followed by cyclodehydration to yield pyrido[2,3-d]pyrimidines in excellent yields without the need for further purification. capes.gov.br Another example is the synthesis of 6H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidines through the cyclocondensation of chlorovinyl aldehyde or ketoaldehyde with suitably substituted 6-aminopyrimidines. nih.gov
The reaction of 6-aminouracils with 1,3-dicarbonyl compounds, such as acetylacetone, in the presence of an acid catalyst like phosphoric acid, yields 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diones. jocpr.com The orientation of the reaction can be controlled when using unsymmetrical diketones, where the more reactive carbonyl group preferentially reacts with the 5-position of the pyrimidine ring. jocpr.com
Furthermore, the annulation of a pyridine ring onto a pyrimidine can be achieved through intramolecular cyclization. For example, a palladium-catalyzed coupling of 5-bromo-2,4-dichloropyrimidine (B17362) with an amine followed by reaction with crotonic acid and subsequent intramolecular cyclization has been used to produce pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov
Table 1: Examples of Cyclocondensation and Annulation Reactions for Pyrido[2,3-d]pyrimidine Synthesis
| Pyrimidine Precursor | Reagent(s) | Product | Reference(s) |
| 6-Aminouracil | α,β-Unsaturated ketones | Substituted pyrido[2,3-d]pyrimidines | jocpr.com |
| 2,6-Diaminopyrimidin-4-one | Butynones | Pyrido[2,3-d]pyrimidines | capes.gov.br |
| Substituted 6-aminopyrimidines | Chlorovinyl aldehyde or ketoaldehyde | 6H-Indeno[2',1':5,6]pyrido[2,3-d]pyrimidines | nih.gov |
| 6-Aminouracil | Acetylacetone, Phosphoric acid | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | jocpr.com |
| 5-Bromo-2,4-dichloropyrimidine | Cyclopentyl amine, Crotonic acid, Pd catalyst | Pyrido[2,3-d]pyrimidin-7(8H)-one derivative | nih.gov |
Multi-Component Reaction Approaches for Pyrido[2,3-d]pyrimidine Formation
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. orgchemres.org This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. tandfonline.comorgchemres.org Several MCR strategies have been developed for the synthesis of the pyrido[2,3-d]pyrimidine scaffold. tandfonline.comjocpr.comorgchemres.org
A common MCR for synthesizing pyrido[2,3-d]pyrimidines involves the one-pot reaction of an aromatic aldehyde, malononitrile (B47326), and a 6-aminopyrimidine derivative, such as 6-aminouracil or 6-amino-1,3-dimethyluracil (B104193). tandfonline.comnih.gov This reaction can be performed under thermal conditions, with or without a catalyst. jocpr.com The reaction proceeds through a domino Knoevenagel condensation-Michael addition-cyclization sequence. researchgate.net Theoretical studies have provided insights into the mechanism of this uncatalyzed reaction in an aqueous medium, identifying the key steps as Knoevenagel condensation, Michael addition, cyclization, and subsequent transformations. nih.gov
Another MCR approach involves the reaction of α,β-unsaturated esters, amidine systems, and malononitrile or ethyl cyanoacetate (B8463686). nih.gov This method allows for the creation of multifunctionalized pyrido[2,3-d]pyrimidines with up to four points of diversity. nih.gov
Table 2: Examples of Multi-Component Reactions for Pyrido[2,3-d]pyrimidine Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference(s) |
| Aromatic aldehyde | Malononitrile | 6-Amino-1,3-dimethyluracil | Nano magnetite Schiff base complex | Substituted pyrido[2,3-d]pyrimidines | tandfonline.com |
| α,β-Unsaturated ester | Amidine system | Malononitrile or Ethyl cyanoacetate | Microwave irradiation | Multifunctionalized pyrido[2,3-d]pyrimidines | nih.gov |
| Aromatic aldehyde | Malononitrile | 6-Aminouracil | Diammonium hydrogen phosphate (B84403), Aqueous media | Substituted pyrido[2,3-d]pyrimidines | researchgate.net |
| Benzaldehyde | Meldrum's acid | 6-Amino-1,3-dimethyluracil | Indium(III) bromide, Solvent-free | 5-Phenyl-5,6-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione derivative | nih.gov |
Synthetic Exploitation of Uracil (B121893) and Pyrimidine Derivatives
Uracil and its derivatives are versatile and widely used precursors for the synthesis of pyrido[2,3-d]pyrimidines. jocpr.comnih.gov The presence of an amino group at the 6-position of the uracil ring makes it a suitable nucleophile for initiating cyclization reactions.
A key strategy involves the reaction of 6-aminouracils with various electrophilic reagents. For example, the reaction of 6-aminouracil and its N-alkylated derivatives with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in protic media yields 5-carboxamido-7-oxopyrido[2,3-d]pyrimidines. jocpr.com Similarly, the reaction of 6-aminouracils with 1,3-diketones is a facile method for producing various substituted pyrido[2,3-d]pyrimidines. jocpr.com For instance, heating 6-aminouracil with acetyl acetone (B3395972) in phosphoric acid gives 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. jocpr.com
Furthermore, 6-amino-1,3-disubstituted uracils can be used to synthesize a library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives. nih.gov Direct alkylation of commercially available uracil derivatives can provide the necessary 1,3-disubstituted-6-aminouracils. nih.gov These can then be further reacted to construct the fused pyridine ring. For example, treatment of a 6-aminouracil derivative with a Vilsmeier reagent followed by reaction with cyanoacetamide can lead to the formation of the pyrido[2,3-d]pyrimidine skeleton. nih.gov
The reaction of 6-aminothiouracil with α,β-unsaturated ketones has also been utilized to prepare various pyrido[2,3-d]pyrimidine derivatives. jocpr.com Additionally, one-pot reactions involving 6-aminothiouracil, aldehydes, and malononitrile have been developed. jocpr.com
Innovative and Sustainable Synthetic Strategies for this compound Derivatives
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methodologies. This trend has also impacted the synthesis of pyrido[2,3-d]pyrimidines, with a focus on microwave-assisted synthesis and catalyst-free or green chemistry approaches. orgchemres.org
Microwave-Assisted Synthesis in Pyrido[2,3-d]pyrimidine Chemistry
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. zenodo.org Its application in the synthesis of pyrido[2,3-d]pyrimidines has been well-documented. jocpr.comnih.govnih.govscilit.com
A notable example is the one-pot, multi-component synthesis of pyrido[2,3-d]pyrimidines via the cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile or ethyl cyanoacetate under microwave irradiation. nih.gov This method provides a high-yield route to multifunctionalized derivatives. nih.gov Another efficient microwave-assisted method involves the three-component reaction of aromatic aldehydes, malononitrile, and 6-aminouracil. nih.gov This reaction can also be carried out under reflux in aqueous ethanol (B145695) with a catalyst, but the microwave method often offers advantages in terms of reaction time. nih.gov
Microwave irradiation has also been employed in the reaction of 2,6-diaminopyrimidin-4(3H)-one with 4-arylidene-3-methylisoxazol-5(4H)-one or 4-arylidene-2-phenyloxazol-5(4H)-one to synthesize pyrido[2,3-d]pyrimidine-4,7-dione derivatives. jocpr.com Furthermore, a microwave-assisted cyclocondensation has been used to prepare 4-amino-pyrido[2,3-d]pyrimidines. nih.gov The use of glycerol (B35011) as a solvent in microwave-assisted synthesis has also been explored. researchgate.net
Table 3: Examples of Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidines
| Reactants | Solvent/Conditions | Product | Reference(s) |
| α,β-Unsaturated ester, Amidine system, Malononitrile/Ethyl cyanoacetate | Microwave irradiation | Multifunctionalized pyrido[2,3-d]pyrimidines | nih.gov |
| Aromatic aldehydes, Malononitrile, 6-Aminouracil | Microwave irradiation | Substituted pyrido[2,3-d]pyrimidines | nih.gov |
| 2,6-Diaminopyrimidin-4(3H)-one, 4-Arylidene-3-methylisoxazol-5(4H)-one | Glacial acetic acid, Microwave irradiation | Pyrido[2,3-d]pyrimidine-4,7-dione derivatives | jocpr.com |
| Michael adducts, Guanidine systems | Microwave-assisted cyclocondensation | 4-Amino-pyrido[2,3-d]pyrimidines | nih.gov |
| 75, 2, 3 (specific reactants) | Glycerol, Microwave irradiation | Pyrido[2,3-d]pyrimidines 117 | researchgate.net |
Catalyst-Free and Green Chemistry Methodologies for Pyrido[2,3-d]pyrimidine Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have inspired the development of catalyst-free and environmentally benign methods for pyrido[2,3-d]pyrimidine synthesis. orgchemres.orgrsc.org These methods often utilize non-toxic, recyclable solvents and avoid the use of heavy metal catalysts.
A significant advancement in this area is the development of a catalyst-free, one-pot, multi-component tandem strategy for the synthesis of pyrido[2,3-d]pyrimidines in glycerol. rsc.orgrsc.org Glycerol, being a biodegradable and reusable promoting medium, offers a green alternative to conventional organic solvents. rsc.orgrsc.org This methodology boasts several advantages, including 100% atom economy, cost-effectiveness, broad substrate scope, operational simplicity, short reaction times, and high yields. rsc.orgrsc.org The recyclability of glycerol has been demonstrated, with excellent to good yields obtained even after four reuse cycles. rsc.org
Another green approach involves the use of magnetized deionized water as a solvent under catalyst-free conditions for the one-pot multicomponent synthesis of pyrido[2,3-d]pyrimidines. researchgate.net This method is characterized by its eco-friendliness, simplicity, low cost, and high efficiency. researchgate.net The use of water as a solvent is a key aspect of green chemistry, and various catalysts have been employed in aqueous media for this synthesis, such as diammonium hydrogen phosphate. researchgate.net The development of catalyst-free synthesis of pyrido[2,3-d]pyrimidines represents a significant step towards more sustainable chemical processes. rsc.org
Application of Nanocatalysts in Pyrido[2,3-d]pyrimidine Derivatization
The use of nanocatalysts has emerged as a highly efficient and environmentally benign approach for the synthesis of pyrido[2,3-d]pyrimidine derivatives. nih.govresearchgate.net These catalysts offer several advantages, including high efficiency, ease of product isolation, recyclability, and the ability to conduct reactions under green conditions. nih.govproquest.com
Several types of nanocatalysts have been successfully employed in the synthesis of pyrido[2,3-d]pyrimidines. For instance, Fe3O4 magnetic nanoparticles have been utilized as an efficient catalyst for the synthesis of a series of pyrido[2,3-d]pyrimidines in high yields (79–97%). nih.gov This method is noted for its economic and simple protocol, including easy preparation of the nanocatalyst and straightforward separation of the product. nih.gov Another example is the use of a Fe3O4–ZnO–NH2–PW12O40 nanocatalyst in water, which provides an operationally simple and green route to these derivatives with high to excellent yields. proquest.com The magnetic properties of this catalyst allow for its ready isolation and recovery using an external magnet. proquest.com
In 2019, a Mn-ZIF-8@ZnTiO3 nanocatalytic nanocomposite was used to synthesize pyrido[2,3-d]pyrimidine analogs through a one-pot, three-component reaction. nih.gov Similarly, nano-MgO and SBA-15-Pr-SO3H have been used to synthesize enaminonitriles with a tetrahydropyrido[2,3-d]pyrimidine motif under solvent-free conditions. nih.gov More recently, a biosynthesized Fe3O4@NCs/Cu(II) magnetic nanocatalyst was developed for the one-pot, three-component synthesis of tetracyclic dihydro-3H-indenopyrido[2,3-d]pyrimidine analogs. nih.gov
The application of these nanocatalysts often involves multi-component reactions (MCRs), which are highly desirable for their atom economy and efficiency. For example, a three-component reaction of aromatic aldehydes, malononitrile, and 6-aminouracil in water using the Fe3O4–ZnO–NH2–PW12O40 nanocatalyst yields pyrido[2,3-d]pyrimidines in short reaction times. proquest.com A plausible mechanism for this reaction involves the activation of reactants by the nanocatalyst, facilitating the condensation and cyclization steps. researchgate.net
Table 1: Examples of Nanocatalysts in Pyrido[2,3-d]pyrimidine Synthesis
| Nanocatalyst | Reactants | Product Type | Conditions | Yield (%) | Reference |
| Fe3O4 | Aryl aldehydes, malononitrile, 6-aminouracil | Pyrido[2,3-d]pyrimidines | Green protocol | 79-97 | nih.gov |
| Fe3O4–ZnO–NH2–PW12O40 | Aromatic aldehydes, malononitrile, 6-aminouracil | Pyrido[2,3-d]pyrimidines | Water | High to excellent | proquest.com |
| Mn-ZIF-8@ZnTiO3 | 6-aminouracil/1,3-dimethyluracil, aryl aldehydes, malononitrile | Pyrido[2,3-d]pyrimidine analogs | Ethanol/water, heating | 87-95 | nih.gov |
| nano-MgO | 6-aminouracil, activated nitrile, aryl aldehydes | Tetrahydropyrido[2,3-d]pyrimidines | Solvent-free, heating | - | nih.gov |
| SBA-15-Pr-SO3H | 6-aminouracil, activated nitrile, aryl aldehydes | Tetrahydropyrido[2,3-d]pyrimidines | Solvent-free, heating | - | nih.gov |
| Fe3O4@NCs/Cu(II) | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1H-indene-1,3(2H)-dione, aryl aldehydes | Dihydro-3H-indenopyrido[2,3-d]pyrimidines | One-pot, three-component | - | nih.gov |
| [Fe3O4@SiO2@(CH2)3S-SO3H] | Aromatic aldehydes, malononitrile, 2,4-diamino-6-hydroxypyrimidine | Pyrido[2,3-d]pyrimidines | Neat, 100 °C | High | scispace.com |
Functionalization and Derivatization Chemistry of the this compound Scaffold
The functionalization and derivatization of the this compound scaffold are crucial for modulating its physicochemical properties and biological activities. This involves regioselective substitutions, synthesis of fused polycyclic systems, and the formation of various derivatives at the carboxylic acid moiety.
Regioselective synthesis is key to controlling the substitution patterns on the pyrido[2,3-d]pyrimidine core, which in turn influences the biological activity of the resulting compounds. rsc.orgdocumentsdelivered.com Various strategies have been developed to achieve regiocontrol during the synthesis.
One common approach involves the reaction of an appropriately substituted 4-aminopyrimidine with a three-carbon unit. The nature of the substituents on the pyrimidine ring and the reaction conditions dictate the regioselectivity of the cyclization. For example, the reaction of 6-amino-1,3-dimethyluracil with diethyl ethoxymethylenemalonate can lead to two different isomers depending on the conditions. capes.gov.br Under acidic conditions, the 7-oxo-pyrido[2,3-d]pyrimidine is formed, while basic conditions followed by thermal cyclization yield the isomeric 5-oxo-pyrido[2,3-d]pyrimidine. capes.gov.br
Another strategy for regioselective synthesis involves the Michael addition of 2,6-diaminopyrimidin-4-one to butynones, followed by cyclodehydration. This method provides a facile route to pyrido[2,3-d]pyrimidines with total regiocontrol, often in excellent yields without the need for further purification. capes.gov.br
Catalysts also play a significant role in controlling regioselectivity. A biopolymer-based heterogeneous catalyst, cellulose-supported acidic ionic liquid (Cell-IL), has been shown to be effective for the regioselective synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones. rsc.orgnih.gov The regioselectivity of these reactions is typically confirmed by spectroscopic methods such as 1H NMR. rsc.orgnih.gov
The pyrido[2,3-d]pyrimidine scaffold can serve as a precursor for the synthesis of more complex, fused polycyclic systems. These extended π-systems are of interest for their potential applications in materials science and as bioactive molecules.
One method for creating fused systems is through the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. rsc.org This is achieved via a three-component condensation of aldehydes, aminopyrazoles, and 1,3-dimethylbarbituric acid. rsc.org Similarly, ultrasound-assisted synthesis has been employed in multicomponent reactions to create fused pyrimidine cores, which can significantly alter properties like selectivity and solubility. nih.gov
The synthesis of pyrido[2,3-d:6,5-d']dipyrimidines, which are tetra- or penta-aza-anthracene or phenanthrene (B1679779) analogs, represents another class of fused polycyclic systems. nih.gov These can be synthesized through various methods, including one-pot multicomponent reactions using nano-CuFe2O4 as a catalyst. nih.gov For instance, the reaction of aryl aldehydes with two equivalents of thiobarbituric acid and ammonium (B1175870) acetate (B1210297) under nano-catalytic and microwave-assisted conditions yields pyrido-dipyrimidines in exceptional yields. nih.gov
Additionally, novel syntheses of 2,3,8-trisubstituted pyrido[2,3-d]pyridazines have been developed, starting from either a pre-constructed pyridine or pyridazine (B1198779) ring. researchgate.net
Table 2: Examples of Fused Polycyclic Systems from Pyrido[2,3-d]pyrimidine Precursors
| Fused System | Synthetic Approach | Key Reactants | Reference |
| Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones | Three-component condensation | Aldehydes, aminopyrazoles, 1,3-dimethylbarbituric acid | rsc.org |
| Pyrido[2,3-d:6,5-d']dipyrimidines | One-pot multicomponent reaction | Aryl aldehydes, thiobarbituric acid, ammonium acetate | nih.gov |
| 2,3,8-Trisubstituted pyrido[2,3-d]pyridazines | Construction from pyridine or pyridazine ring | - | researchgate.net |
The carboxylic acid group at the C4 position of the pyrido[2,3-d]pyrimidine scaffold is a versatile handle for further derivatization, allowing for the synthesis of amides, esters, and hydrazinyl derivatives. These modifications can significantly impact the biological properties of the parent molecule.
A series of novel amide-functionalized pyrido[2,3-d]pyrimidine derivatives have been synthesized starting from 2-amino-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile. asianpubs.org The initial pyrido[2,3-d]pyrimidine is formed, which is then converted to an ester by treatment with bromoethyl acetate. Subsequent reaction with hydrazine (B178648) hydrate (B1144303) yields the hydrazide derivative. asianpubs.org This hydrazide can then be reacted with various substituted aromatic aldehydes to form Schiff bases. Alternatively, the ester intermediate can be treated with different amines and amino acids to produce a range of amide derivatives. asianpubs.org
The synthesis of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid has also been reported. uran.ua This involves the peptide coupling of thieno[2,3-d]pyrimidine-4-carboxylic acids with 2- or 4-aminopyrimidine, promoted by 1,1'-carbonyldiimidazole. uran.ua
These derivatization strategies highlight the chemical tractability of the this compound core and provide access to a diverse chemical space for the exploration of new therapeutic agents.
Identification of Key Structural Determinants for Biological Efficacy in this compound Derivatives
Structure-activity relationship (SAR) studies are crucial in identifying the key structural features of pyrido[2,3-d]pyrimidine derivatives that are essential for their biological activity. These studies have revealed that the biological profile of these compounds is significantly influenced by the nature and position of substituents on the bicyclic core.
For instance, in a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives designed as potential EGFR inhibitors, the presence of a terminal hydrophobic head and a hydrophobic tail, in conjunction with the core hetero-aromatic system, were identified as important pharmacophoric features. nih.gov The substitution pattern at positions C2 and C4 of the pyrido[2,3-d]pyrimidin-7(8H)-one ring system is often directly correlated with the desired biological activity, such as tyrosine kinase inhibition. nih.gov Meanwhile, substituents at the C5 and C6 positions are typically responsible for modulating the selectivity of the compound for its specific target receptor. nih.gov
In the context of anticancer activity, the presence of a carbonyl group at the C-2 position of certain pyrido[2,3-d]pyrimidine derivatives has been shown to be critical for their efficacy. nih.gov Furthermore, the hydrophilic and electron-rich nature of a hydrazide moiety at this position can positively impact anticancer activity. nih.gov The introduction of bulky groups, however, can diminish this activity. nih.gov
The following table summarizes the key structural determinants and their impact on biological activity based on various studies.
| Structural Feature/Modification | Position | Effect on Biological Activity | Reference |
| Carbonyl group | C-2 | Essential for maximal anticancer activity in some series. | nih.gov |
| Hydrazide moiety | C-2 | Enhanced anti-hepatic cancer activity due to its hydrophilic and electron-rich nature. | nih.gov |
| Bulky substituents | C-2 | Reduced anticancer efficacy. | nih.gov |
| Substituent pattern | C-2 & C-4 | Correlates with the desired biological activity (e.g., tyrosine kinase inhibition). | nih.gov |
| Substituent pattern | C-5 & C-6 | Modulates receptor selectivity. | nih.gov |
| Terminal hydrophobic head & tail | Various | Important pharmacophoric features for EGFR inhibition. | nih.gov |
Systematic Analysis of Substituent Effects on Pharmacological Profiles of this compound Analogues
The systematic analysis of how different substituents affect the pharmacological profiles of pyrido[2,3-d]pyrimidine analogues is a cornerstone of their rational design. This involves a detailed examination of the electronic and steric influences of substituents on both the pyridine and pyrimidine rings of the scaffold.
Substituents on the pyridine portion of the pyrido[2,3-d]pyrimidine scaffold play a critical role in modulating biological activity. The electronic properties and the position of these substituents can significantly influence the compound's interaction with its biological target.
For example, in a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, the presence of an electron-donating group, such as a methoxy (B1213986) group (OCH₃), at the 4-position of a phenyl ring attached to the core structure was found to be beneficial for anticancer activity. nih.gov Conversely, the presence of an electron-withdrawing group, like a nitro group, on a Schiff base aromatic ring resulted in lower activity compared to a methoxy group at the same position. nih.gov
The nature of the substituent on the pyridine ring can also dictate the type of anticancer activity observed. For instance, replacing a methylpyrazolone moiety with an aminopyrazolone (B8391566) moiety on the scaffold shifted the anticancer action from anti-colon to anti-prostate cancer. nih.gov
The table below illustrates the influence of various substituents on the pyridine moiety.
| Substituent | Position on Attached Ring | Electronic Effect | Impact on Anticancer Activity | Reference |
| Methoxy (OCH₃) | 4-position of phenyl ring | Electron-donating | Beneficial for activity. | nih.gov |
| Methoxy (OCH₃) | 4-position of Schiff base aromatic ring | Electron-donating | More active than a nitro group. | nih.gov |
| Nitro (NO₂) | 4-position of Schiff base aromatic ring | Electron-withdrawing | Less active than a methoxy group. | nih.gov |
| Methylpyrazolone | Attached to scaffold | - | Efficacious against colon cancer. | nih.gov |
| Aminopyrazolone | Attached to scaffold | - | Efficacious against prostate cancer. | nih.gov |
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones often involves the nucleophilic substitution of halogen atoms, primarily chlorine, at the C2 and C4 positions. nih.gov These positions are readily modified with nitrogen or oxygen nucleophiles, allowing for the introduction of a wide array of substituents. nih.gov For instance, the oxidation of a 2-methylthio substituent to a sulfone enables the introduction of arylamino groups at this position. nih.gov
In some cases, the presence of specific groups on the pyrimidine ring is a prerequisite for activity. For example, in the development of dihydrofolate reductase (DHFR) inhibitors, 2,4-diamino substitution on the pyrimidine ring is a key feature. jocpr.com The reaction to form the pyrido[2,3-d]pyrimidine ring system is often dependent on the presence of electron-donating groups at the 2 and 4 positions of the pyrimidine precursor. jocpr.com
The incorporation of various aromatic and heterocyclic motifs into the structure of this compound derivatives is a common strategy to enhance their biological activity and modulate their pharmacological properties. These appended rings can engage in additional binding interactions with the target protein, thereby increasing potency and selectivity.
For example, the hybridization of the pyrido[2,3-d]pyrimidine scaffold with other heterocyclic moieties, such as piperazine (B1678402) or triazole rings, has been explored to develop new antitumor agents. nih.gov In one instance, a piperazine ring with an amine linkage and an acetyl group on the pyridine ring increased activity. nih.gov Similarly, the presence of a thiophene (B33073) or a fluorine-substituted phenyl ring was found to be responsible for the activity in other derivatives. nih.gov
The introduction of a 3-methyl-5-oxopyrazolyl moiety led to strong anticancer efficacy against prostate, colon, and liver malignancies. nih.gov These examples highlight the significant role that appended aromatic and heterocyclic systems play in defining the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives.
Advanced Rational Design Strategies for this compound Based Bioactive Compounds
Advanced rational design strategies are employed to optimize the properties of pyrido[2,3-d]pyrimidine-based compounds, aiming to improve their efficacy, selectivity, and pharmacokinetic profiles. These strategies include scaffold hopping and bioisosteric replacement.
Scaffold hopping is a powerful drug design strategy that involves replacing the core molecular framework of a compound with a different scaffold while retaining similar biological activity. researchgate.netnih.gov This approach can lead to the discovery of novel chemical entities with improved properties, such as enhanced synthetic accessibility or better drug-like characteristics. researchgate.netnih.gov
An example of scaffold hopping in this context is the replacement of a 1H-pyrazolo[3,4-d]pyrimidine scaffold with a pyrido[3,2-d]pyrimidine (B1256433) scaffold to create dual inhibitors of ERK and PI3K. nih.gov Interestingly, the isomeric pyrido[2,3-d]pyrimidine scaffold showed significantly lower inhibitory activity in this particular case. nih.gov
Bioisosteric replacement is another key strategy where a part of a molecule is exchanged with a structurally similar but chemically different fragment to enhance its biological or physical properties without drastically altering the chemical structure. researchgate.netresearchgate.net This can be used to improve potency, reduce toxicity, or modify the bioavailability of a lead compound. researchgate.net In the design of pyrido[2,3-d]pyrimidine derivatives, this could involve, for example, replacing a benzene (B151609) ring with a pyridine ring, a modification known to sometimes improve biological activity. researchgate.net
These rational design approaches, often guided by computational modeling and a deep understanding of SAR, are instrumental in the development of new and improved pyrido[2,3-d]pyrimidine-based therapeutic agents.
Pharmacophore Mapping and De Novo Design of this compound Ligands
Pharmacophore mapping and de novo design are pivotal computational strategies in modern drug discovery, enabling the rational design of novel ligands with high affinity and selectivity for their biological targets. In the context of this compound and its analogues, these approaches have been instrumental in identifying key structural features required for biological activity and in designing new compounds with enhanced potency.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific receptor. This model serves as a template for designing new molecules or for screening virtual compound libraries to find new potential drugs.
One of the primary applications of pharmacophore modeling for this class of compounds has been in the design of inhibitors for various protein kinases, which are crucial targets in cancer therapy. For instance, new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed based on the essential pharmacophoric features of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov These features typically include a heterocyclic core that anchors the molecule in the ATP-binding site, a hydrogen bond acceptor, and a hydrophobic region that interacts with a specific pocket of the enzyme. nih.gov
De novo design, on the other hand, involves the computational construction of novel molecular structures that are predicted to bind to a target receptor. This process often starts with a pharmacophore model or the structure of the receptor's binding site. For pyrido[2,3-d]pyrimidine analogues, de novo design has been employed to create novel derivatives with improved biological activity. For example, starting from a library of pyrido[2,3-d]pyrimidine derivatives, computational methods such as virtual screening and binding free energy calculations have been used to design novel compounds. rasayanjournal.co.in
A notable study focused on designing selective inhibitors of human thymidylate synthase (hTS), a key enzyme in DNA synthesis and a target for anticancer drugs. rasayanjournal.co.in Through virtual screening and pharmacophore mapping of a pyrido[2,3-d]pyrimidine database, a library of 42 new molecules was designed. Molecular docking studies identified four ligands (T36, T39, T40, and T13) with superior predicted interactions and docking scores compared to the standard drug, raltitrexed. rasayanjournal.co.in These designed ligands were found to interact with critical amino acid residues in the catalytic site of the hTS protein. rasayanjournal.co.in
The design of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a target in cancer, also highlights the principles of de novo design. nih.govbohrium.com By systematically modifying substituents at different positions of the pyrido[2,3-d]pyrimidine scaffold, researchers have explored the structure-activity relationships (SAR) to optimize inhibitory activity. nih.govbohrium.com A homology model of eEF-2K was used to dock a known inhibitor, providing insights into the binding mode and guiding the design of new analogues. nih.govbohrium.com
The following table summarizes the research findings on some de novo designed Pyrido[2,3-d]pyrimidine analogues, including their target and biological activity.
| Compound ID | Target | Key Design Features | Biological Activity (IC₅₀/GI₅₀) |
| Compound 8a | EGFRWT and EGFRT790M | Tetracyclic 5H-pyrido[2',3':4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione scaffold with an electron-donating group (OCH₃). nih.gov | IC₅₀ = 0.099 µM (EGFRWT), 0.123 µM (EGFRT790M) nih.gov |
| Compound 6d | HT29 and HepG2 cancer cell lines | Ethyl-2,5-diamino-8-(4-Flurophenyl)-2-benzyl-4,7-dioxo-3,4,5,6,7,8 hexahydro pyrido (2,3-d) pyrimidine-6-carboxylate structure. rasayanjournal.co.in | GI₅₀ = 21 µg/ml (HT29), 19 µg/ml (HepG2) rasayanjournal.co.in |
| Compound 6 | eEF-2K | Pyrido[2,3-d]pyrimidine-2,4-dione core with an ethyl group at R¹, a CONH₂ group at R², and a cyclopropyl (B3062369) group at R³. nih.govbohrium.com | IC₅₀ = 420 nM nih.govbohrium.com |
| Compound 9 | eEF-2K | Pyrido[2,3-d]pyrimidine-2,4-dione core. nih.govbohrium.com | IC₅₀ = 930 nM nih.govbohrium.com |
| Compound 26 | pjDHFR | Pyrido[2,3-d]pyrimidine core with specific substitutions designed using Buchwald-Hartwig coupling. nih.gov | Selective inhibitor with excellent potency against Pneumocystis jirovecii dihydrofolate reductase (pjDHFR). nih.gov |
These examples underscore the power of combining pharmacophore mapping and de novo design to create novel this compound analogues with significant therapeutic potential. By understanding the key molecular interactions that drive biological activity, scientists can rationally design more effective and selective drug candidates.
Mechanistic Investigations of Pyrido 2,3 D Pyrimidine 4 Carboxylic Acid and Its Bioactive Analogues at the Molecular Level
Elucidation of Molecular Targets and Their Biological Pathways
The diverse biological activities of pyrido[2,3-d]pyrimidine (B1209978) derivatives stem from their ability to interact with a wide array of molecular targets, including enzymes and receptors, and to bind to nucleic acids and proteins.
Enzyme Inhibition Kinetics and Specificity
Derivatives of pyrido[2,3-d]pyrimidine have been extensively investigated as inhibitors of various enzymes crucial for cell signaling, metabolism, and survival.
Kinases: The pyrido[2,3-d]pyrimidine scaffold is a well-established framework for the design of kinase inhibitors. nih.govmdpi.commdpi.com These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate (B84403) group to their substrates. For instance, certain derivatives have shown potent inhibitory activity against tyrosine kinases such as EGFR, PDGFRβ, and Abl kinase. nih.govnih.govsemanticscholar.org Palbociclib, a notable drug with a pyrido[2,3-d]pyrimidin-7(8H)-one structure, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). semanticscholar.orgnih.govmdpi.com Other kinases targeted by this class of compounds include PIM-1 kinase, with some derivatives exhibiting IC50 values in the nanomolar range, and protein kinase CK2. nih.govrsc.orgresearchgate.net
Dihydrofolate Reductase (DHFR): Some pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. nih.govsemanticscholar.orgmdpi.com This inhibitory activity is particularly relevant to their potential as anticancer and antimicrobial agents.
Integrase: While research is ongoing, certain bicyclic nitrogenous heterocyclic compounds, a class that includes pyrido[2,3-d]pyrimidines, have been explored as inhibitors of HIV-1 integrase, an enzyme vital for viral replication. researchgate.net
Poly(ADP-ribose) Polymerase-1 (PARP-1): Analogues such as pyrano[2,3-d]pyrimidine-2,4-diones have been designed and synthesized as potent PARP-1 inhibitors. rsc.orgrsc.orgresearchgate.net These compounds have shown promising results in inhibiting PARP-1 activity and exhibiting anti-proliferative effects against cancer cell lines. rsc.orgrsc.orgresearchgate.net
Carbonic Anhydrase: Pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit human carbonic anhydrase (hCA) isoenzymes I and II. nih.govnih.gov Structure-activity relationship studies have indicated that modifications to the pyrido[2,3-d]pyrimidine core can influence the inhibitory potency against these enzymes. nih.gov
Biotin (B1667282) Carboxylase: The pyrido[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors of bacterial biotin carboxylase, an enzyme involved in fatty acid biosynthesis. ekb.egnih.govnih.gov These inhibitors typically compete with ATP for binding to the enzyme's active site. nih.gov
Son of Sevenless 1 (SOS1): More recently, pyrido[2,3-d]pyrimidin-7-one derivatives have been designed as inhibitors of SOS1, a guanine (B1146940) nucleotide exchange factor for KRAS. nih.govresearchgate.netexlibrisgroup.com These inhibitors have demonstrated the ability to suppress KRAS activation and inhibit the growth of KRAS-driven cancer cells. nih.govexlibrisgroup.com
Histone Lysine (B10760008) Demethylase: 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of histone lysine demethylases (KDMs), specifically the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. nih.govacs.org These compounds bind to the Fe(II) in the active site of the enzyme. nih.govacs.org
Other Enzymes: The versatility of the pyrido[2,3-d]pyrimidine scaffold has led to the exploration of its derivatives as inhibitors of other enzymes, including ZAP-70, a tyrosine kinase involved in T-cell activation, and USP1, a ubiquitin-specific protease. mdpi.comresearchgate.net
| Enzyme Target | Pyrido[2,3-d]pyrimidine Analogue Class | Key Findings | References |
| Kinases (EGFR, PDGFRβ, Abl, CDK4/6, PIM-1, CK2) | Pyrido[2,3-d]pyrimidines, Pyrido[2,3-d]pyrimidin-7(8H)-ones | ATP-competitive inhibition; potent activity against various kinases involved in cancer. | nih.govnih.govsemanticscholar.orgnih.govmdpi.comnih.govrsc.orgresearchgate.net |
| Dihydrofolate Reductase (DHFR) | Pyrido[2,3-d]pyrimidines | Inhibition of nucleic acid and amino acid synthesis. | nih.govsemanticscholar.orgmdpi.com |
| Poly(ADP-ribose) Polymerase-1 (PARP-1) | Pyrano[2,3-d]pyrimidine-2,4-diones | Potent inhibition of PARP-1 and anti-proliferative effects. | rsc.orgrsc.orgresearchgate.net |
| Carbonic Anhydrase (hCA I & II) | Pyrido[2,3-d]pyrimidines | Inhibition of hCA I and II; SAR studies performed. | nih.govnih.gov |
| Biotin Carboxylase | Pyrido[2,3-d]pyrimidines | ATP-competitive inhibition of bacterial biotin carboxylase. | ekb.egnih.govnih.gov |
| Son of Sevenless 1 (SOS1) | Pyrido[2,3-d]pyrimidin-7-ones | Inhibition of KRAS activation and growth of KRAS-driven cancer cells. | nih.govresearchgate.netexlibrisgroup.com |
| Histone Lysine Demethylase (KDM4, KDM5) | 8-substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones | Potent inhibition of KDM4 and KDM5 subfamilies by binding to Fe(II). | nih.govacs.org |
Receptor Antagonism and Agonism Studies
Pyrido[2,3-d]pyrimidine derivatives have also been developed as modulators of various cell surface receptors, particularly chemokine receptors.
Chemokine Receptors (CCR4, CXCR2): A significant area of research has focused on designing pyrido[2,3-d]pyrimidine derivatives as antagonists of chemokine receptors. Several series of these compounds have been synthesized and shown to be potent antagonists of CC chemokine receptor 4 (CCR4), effectively blocking cell chemotaxis induced by its natural ligands. nih.govnih.govresearchgate.net Similarly, pyrido[3,4-d]pyrimidine (B3350098) analogues have been identified as promising antagonists of the human chemokine receptor CXCR2. nih.govnih.govresearchgate.net These antagonists function by preventing the binding of chemokines to the receptor, thereby inhibiting downstream signaling pathways involved in inflammation and cancer.
Calcium-Sensing Receptor: The modulatory potential of pyrido[2,3-d]pyrimidine derivatives extends to other receptor types, although this area is less explored compared to chemokine receptors.
| Receptor Target | Pyrido[2,3-d]pyrimidine Analogue Class | Key Findings | References |
| Chemokine Receptor 4 (CCR4) | Pyrido[2,3-d]pyrimidines | Potent antagonists, blocking cell chemotaxis. | nih.govnih.govresearchgate.net |
| Chemokine Receptor 2 (CXCR2) | Pyrido[3,4-d]pyrimidines | Promising antagonists with potential in inflammatory diseases and cancer. | nih.govnih.govresearchgate.net |
Nucleic Acid (DNA/RNA) and Protein Binding Affinities of Pyrido[2,3-d]pyrimidine Derivatives
The structural similarity of the pyrido[2,3-d]pyrimidine core to the nitrogenous bases found in DNA and RNA suggests the potential for these compounds to interact with nucleic acids. mdpi.com This interaction can occur through various modes, including intercalation between base pairs or binding to the major or minor grooves of the DNA helix. Such binding can interfere with DNA replication and transcription, contributing to the cytotoxic effects of these compounds.
Cellular and Subcellular Mechanism of Action Studies
The molecular interactions of pyrido[2,3-d]pyrimidine derivatives translate into a range of effects at the cellular and subcellular levels, primarily impacting cell proliferation, survival, and signaling.
Inhibition of Cell Proliferation and Apoptosis Induction Pathways
A hallmark of many bioactive pyrido[2,3-d]pyrimidine derivatives is their ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). nih.govrsc.orgresearchgate.netresearchgate.net
Several studies have demonstrated that these compounds can arrest the cell cycle at different phases, such as the G1 or pre-G1 phase, preventing cancer cells from progressing through the division cycle. nih.govnih.govrsc.org This cell cycle arrest is often a prelude to apoptosis.
The induction of apoptosis by pyrido[2,3-d]pyrimidine derivatives can occur through both intrinsic and extrinsic pathways. researchgate.net Mechanistically, these compounds have been shown to upregulate the expression of pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2. researchgate.net A key event in the apoptotic cascade is the activation of caspases, and several pyrido[2,3-d]pyrimidine derivatives have been found to significantly increase the levels of executioner caspases, such as caspase-3. nih.gov
| Cellular Process | Key Findings | References |
| Inhibition of Cell Proliferation | Arrest of the cell cycle at G1 or pre-G1 phase. | nih.govnih.govrsc.org |
| Apoptosis Induction | Activation of intrinsic and extrinsic pathways; upregulation of Bax and p53; downregulation of Bcl-2; activation of caspase-3. | nih.govresearchgate.net |
Modulation of Intracellular Signaling Cascades and Gene Expression
The binding of pyrido[2,3-d]pyrimidine derivatives to their molecular targets triggers a cascade of downstream effects on intracellular signaling pathways and gene expression.
For instance, by inhibiting kinases, these compounds can block the phosphorylation of key signaling proteins, thereby disrupting pathways that are often hyperactivated in cancer, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. nih.govexlibrisgroup.com Inhibition of SOS1 by certain derivatives directly impacts the KRAS signaling pathway, leading to the inhibition of downstream signals like ERK and AKT phosphorylation. nih.govexlibrisgroup.com
The modulation of these signaling cascades ultimately leads to changes in gene expression. Genes involved in cell cycle progression, apoptosis, and cell survival are either upregulated or downregulated, contributing to the observed anti-proliferative and pro-apoptotic effects of these compounds. researchgate.net
Impact on Protein-Protein Interactions and Post-Translational Modifications
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous bioactive analogues that modulate critical cellular processes. mdpi.com While direct mechanistic studies on pyrido[2,3-d]pyrimidine-4-carboxylic acid are limited, extensive research on its analogues reveals a significant impact on post-translational modifications (PTMs), primarily by targeting protein kinases. This inhibition of kinase activity, in turn, affects downstream protein-protein interactions that are dependent on phosphorylation events.
The primary mechanism by which these compounds exert their effects is through the competitive inhibition of ATP binding to the kinase domain of various protein kinases. nih.gov This action prevents the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins, a key post-translational modification that governs protein activity, localization, and interaction with other proteins.
Several classes of pyrido[2,3-d]pyrimidine analogues have been developed as potent and selective inhibitors of key kinases involved in cell signaling pathways critical to cancer and other diseases. rsc.org These include inhibitors of mTOR (mammalian target of rapamycin), Akt (also known as protein kinase B), PIM-1 kinase, and various tyrosine kinases. nih.govresearchgate.netrsc.org
For instance, a series of pyrido[2,3-d]pyrimidine-2,4-diamines have been identified as potent and selective inhibitors of mTOR kinase. nih.gov These compounds act on both mTORC1 and mTORC2 complexes, which are central regulators of cell growth, proliferation, and survival. By blocking the kinase activity of mTOR, these analogues prevent the phosphorylation of downstream effectors, thereby modulating the intricate network of protein-protein interactions that control these cellular processes.
Similarly, analogues of pyrido[2,3-d]pyrimidine have been investigated as inhibitors of Akt2, a serine/threonine-specific protein kinase. researchgate.net The upregulation of Akt2 is a known factor in the tumorigenesis of several cancers. Molecular docking studies of these analogues have provided insights into their binding mode within the pleckstrin homology (PH) domain of Akt2, highlighting the specific interactions that lead to the inhibition of its activity and, consequently, the downstream signaling pathways it controls. researchgate.net
Furthermore, novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to exhibit potent inhibitory activity against PIM-1 kinase, a key regulator of cell cycle progression and apoptosis. rsc.org Certain derivatives have demonstrated remarkable cytotoxicity against cancer cell lines by inducing apoptosis, a process directly linked to their PIM-1 inhibition. rsc.orgrsc.org Molecular docking studies have elucidated the binding interactions between these compounds and the PIM-1 protein, revealing the basis for their potent inhibitory effects. rsc.org
The impact of these kinase inhibitions extends to the modulation of large signaling complexes. For example, the Bcr-Abl fusion protein, a tyrosine kinase implicated in chronic myelogenous leukemia, is a target of pyrido[2,3-d]pyrimidine derivatives. One such derivative, PD180970, has been shown to reduce the in vivo tyrosine phosphorylation of p210Bcr-Abl and its substrates like Gab2 and CrkL. nih.gov The phosphorylation of these substrates is essential for their interaction with other proteins in the signaling cascade that drives malignant transformation. By inhibiting this initial phosphorylation event, the pyrido[2,3-d]pyrimidine analogue effectively disrupts the downstream protein-protein interactions necessary for the oncogenic activity of Bcr-Abl.
In another example, certain pyrido[2,3-d]pyrimidine analogues have been shown to inhibit tyrosine kinases (TKs) with high efficacy. nih.gov The inhibition of these TKs disrupts the signaling pathways that are often hyperactivated in cancer cells, thereby affecting cell proliferation and survival. The activity of these compounds is attributed to their ability to block the phosphorylation of key proteins, which in turn prevents the recruitment of and interaction with downstream signaling partners. nih.gov
The table below summarizes the research findings on the impact of bioactive analogues of this compound on various protein kinases and the consequential effects on post-translational modifications.
| Compound Class/Analogue | Target Kinase(s) | Observed Effect on Post-Translational Modification | Downstream Impact on Protein-Protein Interactions |
| Pyrido[2,3-d]pyrimidine-2,4-diamines | mTOR (mTORC1 and mTORC2) | Inhibition of mTOR kinase activity, preventing phosphorylation of downstream effectors. nih.gov | Modulation of protein-protein interactions within signaling pathways that control cell growth and proliferation. nih.gov |
| Pyrido[2,3-d]pyrimidine analogues | Akt2 (Protein Kinase B-β) | Inhibition of Akt2 serine/threonine kinase activity. researchgate.net | Disruption of signaling cascades controlled by Akt2, affecting cell survival and metabolism. researchgate.net |
| Novel Pyrido[2,3-d]pyrimidine derivatives | PIM-1 Kinase | Potent inhibition of PIM-1 kinase, leading to reduced phosphorylation of substrates involved in cell cycle and apoptosis. rsc.orgrsc.org | Induction of apoptosis through the disruption of anti-apoptotic protein interactions. rsc.orgrsc.org |
| PD180970 | Bcr-Abl Tyrosine Kinase | Reduction of in vivo tyrosine phosphorylation of p210Bcr-Abl and its substrates (Gab2, CrkL). nih.gov | Inhibition of the assembly of signaling complexes dependent on Bcr-Abl phosphorylation, blocking oncogenic signaling. nih.gov |
| 2-amino pyrido[2,3-d]pyrimidine derivatives | Tyrosine Kinases (TKs) | Potent inhibition of general tyrosine kinase activity. nih.gov | Disruption of TK-mediated signaling pathways by preventing phosphorylation-dependent protein interactions. nih.gov |
Computational Chemistry and in Silico Studies of Pyrido 2,3 D Pyrimidine 4 Carboxylic Acid Systems
Molecular Docking and Binding Mode Analysis of Pyrido[2,3-d]pyrimidine-4-carboxylic Acid Derivatives
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This technique is widely employed to understand how derivatives of this compound bind to their biological targets.
Prediction of Ligand-Receptor Interactions and Active Site Recognition
Molecular docking studies have been crucial in clarifying the interactions between this compound derivatives and the active sites of various enzymes. nih.gov For instance, derivatives of this scaffold have shown potential as inhibitors of dihydrofolate reductase (DHFR), an enzyme vital for cell growth. jocpr.com Docking analyses indicate that the pyrido[2,3-d]pyrimidine (B1209978) core can establish key hydrogen bonds with amino acid residues within the DHFR active site. jocpr.com
In the realm of tyrosine kinase inhibition, docking studies have demonstrated that pyrido[2,3-d]pyrimidine derivatives can effectively bind to the ATP-binding site. jocpr.commdpi.com The nitrogen atoms in the pyrimidine (B1678525) ring often serve as hydrogen bond acceptors, mimicking the interactions of ATP. nih.gov Modifications to the 7-position of the pyrido[2,3-d]pyrimidine core can be made to target specific hydrophobic pockets in the kinase domain, which can improve binding affinity and selectivity. mdpi.com For example, research on epidermal growth factor receptor (EGFR) has shown that the pyrido[2,3-d]pyrimidine scaffold can form a significant hydrogen bond with the backbone NH of Met793 in the hinge region. nih.gov
Additionally, molecular docking has been utilized to explore the potential of these compounds to inhibit other enzymes, such as poly(ADP-ribose) polymerase (PARP). In these cases, the pyrido[2,3-d]pyrimidine core acts as a versatile foundation that can be altered to achieve specific interactions with the unique features of different active sites.
Conformational Landscapes and Binding Affinity Calculations
Binding affinity calculations, which predict the strength of the interaction between a ligand and its receptor, are a fundamental aspect of in silico drug design. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to compute the free energy of binding for docked positions. These calculations have been applied to series of this compound derivatives to rank their potential effectiveness and to guide the selection of candidates for synthesis and biological testing.
Quantum Chemical Calculations and Electronic Structure Analysis of this compound
Quantum chemical calculations offer a detailed understanding of the electronic structure, reactivity, and stability of molecules. These methods are invaluable for clarifying the inherent properties of the this compound scaffold. epstem.net
Understanding Structure-Property-Activity Relationships via Electronic Descriptors
Quantum chemical calculations, especially Density Functional Theory (DFT), are employed to compute various electronic descriptors that aid in understanding structure-activity relationships (SAR). epstem.net Important descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). epstem.net
The HOMO energy relates to a molecule's ability to donate electrons, whereas the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap serves as an indicator of chemical reactivity and stability; a smaller gap implies higher reactivity. For this compound, the distribution of HOMO and LUMO orbitals can show which parts of the molecule are most likely to participate in charge-transfer interactions with a biological target. The MEP map provides a visual display of charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) areas, which is vital for predicting non-covalent interactions like hydrogen bonding and electrostatic interactions.
Theoretical Reactivity and Stability Assessments
Theoretical reactivity descriptors obtained from quantum chemical calculations, such as global and local reactivity indices, provide insights into the chemical behavior of this compound. Global indices like chemical hardness, softness, and electronegativity offer a general measure of the molecule's stability and reactivity. Local reactivity indices, such as Fukui functions, identify the specific atoms or functional groups within the molecule that are most prone to nucleophilic or electrophilic attack. This information is valuable for predicting potential metabolic pathways and understanding the chemical stability of the compounds under physiological conditions.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for this compound Analogues
In silico ADME prediction is a crucial step in the initial phases of drug discovery to evaluate the pharmacokinetic properties of potential drug candidates. A variety of computational models are used to predict properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability. nih.govnih.gov
For analogues of this compound, in silico tools can forecast their probable oral bioavailability and distribution within the body. nih.gov For instance, models based on physicochemical properties like molecular weight, lipophilicity (logP), and polar surface area (PSA) are used to estimate absorption. The presence of the carboxylic acid group can affect these properties, and its influence on ADME parameters is carefully assessed. Predictions of metabolic fate often involve pinpointing potential sites of metabolism by cytochrome P450 enzymes. In silico models can indicate which parts of the pyrido[2,3-d]pyrimidine scaffold are most likely to undergo oxidation or other metabolic changes.
Molecular Dynamics Simulations for Dynamic Behavior and Stability of this compound Complexes
Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the dynamic behavior and stability of complexes involving this compound derivatives and their biological targets. These simulations provide detailed atomic-level insights into the conformational changes and intermolecular interactions that govern the binding affinity and specificity of these compounds.
A key application of MD simulations is the assessment of the stability of the ligand-protein complex over time. This is often evaluated by calculating the root mean square deviation (RMSD) of the protein backbone and the ligand from their initial docked positions. For instance, in a study of novel pyrido[2,3-d]pyrimidine derivatives as human thymidylate synthase (hTS) inhibitors, MD simulations were performed for 1000 nanoseconds. nih.gov The analysis of the RMSD of the protein-ligand complexes helps in understanding the equilibrium and stability of the system. nih.gov A stable RMSD profile over the simulation period suggests that the ligand remains securely bound within the active site of the protein.
To further analyze the dynamic properties of these complexes, the root mean square fluctuation (RMSF) of individual amino acid residues is often calculated. RMSF analysis helps to identify the flexible and rigid regions of the protein upon ligand binding. Lower RMSF values for residues in the binding pocket indicate stable interactions with the ligand. nih.gov
In addition to RMSD and RMSF, the analysis of hydrogen bonds formed between the ligand and the protein is crucial for understanding the binding mode and stability. MD simulations allow for the monitoring of the persistence of hydrogen bonds throughout the simulation. For example, in studies of related pyridopyrimidine inhibitors, the formation of stable hydrogen bonds with key residues in the active site was found to be critical for potent inhibitory activity. nih.gov
Binding free energy calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, are also employed to estimate the binding affinity of the this compound derivatives to their target proteins. nih.gov These calculations provide a more quantitative measure of the binding strength and can help in ranking potential drug candidates.
The insights gained from MD simulations are instrumental in the rational design of more potent and selective inhibitors based on the pyrido[2,3-d]pyrimidine scaffold. By understanding the dynamic behavior and stability of these complexes, researchers can make informed modifications to the ligand structure to enhance its interactions with the target protein.
Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of Pyridopyrimidine Complexes
| Parameter | Description | Significance |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the protein backbone and ligand from a reference structure over time. | Indicates the stability and equilibrium of the protein-ligand complex. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies flexible and rigid regions of the protein upon ligand binding. |
| Hydrogen Bond Analysis | Monitors the formation and breakage of hydrogen bonds between the ligand and protein residues. | Elucidates key interactions responsible for binding affinity and specificity. |
| MM/GBSA Calculations | Estimates the binding free energy of the ligand to the protein. | Provides a quantitative measure of binding affinity for ranking potential inhibitors. |
Advanced Cheminformatics and Virtual Screening Methodologies for this compound Discovery
Cheminformatics and virtual screening have become indispensable tools in the discovery and development of novel therapeutic agents, including those based on the this compound scaffold. irispublishers.com These computational techniques enable the rapid and cost-effective screening of large chemical libraries to identify promising hit compounds for further experimental validation. irispublishers.com
The process often begins with the creation of a database of pyrido[2,3-d]pyrimidine derivatives, which can then be subjected to various virtual screening protocols. nih.govresearchgate.net These methodologies can be broadly categorized into ligand-based and structure-based approaches, both of which have been successfully applied to the discovery of pyrido[2,3-d]pyrimidine-based inhibitors for a range of biological targets, including enzymes and kinases. japsonline.comresearchgate.net
Ligand-based virtual screening (LBVS) relies on the principle that molecules with similar structures are likely to have similar biological activities. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. Pharmacophore modeling is a common LBVS technique where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity is generated based on a set of known active compounds. This pharmacophore model is then used as a query to search for new molecules with a similar spatial arrangement of these features.
Structure-based virtual screening (SBVS) , on the other hand, utilizes the 3D structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. Molecular docking is the most widely used SBVS technique, where a library of small molecules is computationally docked into the binding site of the target protein. uran.ua The binding poses and scores are then used to rank the compounds based on their predicted binding affinity and complementarity to the active site.
In a notable study, a combination of these approaches was used to identify novel pyrido[2,3-d]pyrimidine derivatives as selective human thymidylate synthase (hTS) inhibitors. nih.gov A virtual screening of a pyrido[2,3-d]pyrimidine database was performed, followed by molecular docking studies to identify ligands with favorable interactions and docking scores within the catalytic sites of the hTS protein. nih.govresearchgate.net Similarly, both structure-based and ligand-based methods have been applied to a dataset of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors to gain insights into the structural requirements for high activity. japsonline.com
Table 2: Comparison of Ligand-Based and Structure-Based Virtual Screening
| Approach | Basis | Requirements | Common Techniques |
|---|---|---|---|
| Ligand-Based | Principle of similar property: molecules with similar structures exhibit similar activities. | A set of known active ligands. | Pharmacophore modeling, 2D similarity searching, 3D shape matching. |
| Structure-Based | Complementarity between the ligand and the target's binding site. | 3D structure of the biological target. | Molecular docking, De novo design. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent derivatives.
In the context of pyrido[2,3-d]pyrimidine derivatives, QSAR studies have been instrumental in understanding the structural requirements for their inhibitory activity against various targets. For example, 2D- and 3D-QSAR models have been developed for a series of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors. japsonline.com These models helped to elucidate the key molecular properties influencing their inhibitory potency.
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A dataset of compounds with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each compound in the dataset.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
A study on pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors successfully developed predictive 2D- and 3D-QSAR models using GA-MLR and PLS methods, respectively. japsonline.com The 3D-QSAR model, in particular, demonstrated good predictive ability and was used to screen for new potential inhibitors. japsonline.com While a 4D-QSAR study has been conducted on the related pyrazole (B372694) pyridine (B92270) carboxylic acid derivatives, specific QSAR models for this compound itself would be beneficial for targeted drug design. nih.gov
Table 3: Key Steps in QSAR Model Development
| Step | Description |
|---|---|
| Data Set Curation | Assembling a set of compounds with experimentally determined biological activities against a specific target. |
| Descriptor Generation | Calculating various physicochemical and structural properties (descriptors) for each molecule. |
| Model Construction | Employing statistical methods to establish a correlation between the descriptors and the biological activity. |
| Model Validation | Assessing the predictive performance and robustness of the developed QSAR model. |
Preclinical Biological Activities of Pyrido 2,3 D Pyrimidine 4 Carboxylic Acid Derivatives
Anti-Cancer and Antitumor Efficacy (In Vitro and In Vivo Preclinical Models)
Derivatives of pyrido[2,3-d]pyrimidine (B1209978) are emerging as a versatile class of compounds with significant anti-cancer and antitumor properties. nih.govresearchgate.net Their efficacy stems from the ability to target multiple hallmarks of cancer, including rampant cell proliferation and survival signaling pathways. The structural similarity of the pyrido[2,3-d]pyrimidine core to endogenous purines allows these compounds to function as competitive inhibitors for a variety of crucial enzymes, leading to the disruption of cancer cell growth and proliferation. nih.gov Research has demonstrated their action against a wide range of cancer types through various mechanisms, including the inhibition of critical oncogenic kinases and metabolic enzymes. nih.govresearchgate.net
Selective Inhibition of Oncogenic Kinases (e.g., CDK, EGFR, PI3K/mTOR, PARP-1, Abl, MAPK14, VEGFR-2, HER-2)
A primary mechanism behind the anti-cancer activity of pyrido[2,3-d]pyrimidine derivatives is their ability to selectively inhibit protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov
Cyclin-Dependent Kinases (CDKs): Palbociclib, a prominent drug featuring the pyrido[2,3-d]pyrimidine core, functions as a second-generation inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). By targeting these kinases, it plays a critical role in controlling the cell cycle and is used in the treatment of specific types of breast cancer. eurjchem.com
PI3K/mTOR Pathway: Voxtalisib is another derivative that acts as a dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key enzymes in a signaling pathway vital for tumor growth and survival. eurjchem.com
Epidermal Growth Factor Receptor (EGFR): A novel series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has been developed as potent inhibitors of both wild-type EGFR (EGFRWT) and its clinically relevant mutant, EGFRT790M. One of the most active compounds, 8a , demonstrated significant inhibitory activity with IC50 values of 0.099 µM against EGFRWT and 0.123 µM against EGFRT790M. tandfonline.com These compounds were designed to fit into the adenine (B156593) binding pocket of the enzyme. tandfonline.com
Platelet-Derived Growth Factor Receptor (PDGFr): Screening of compound libraries identified 2-amino-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidine as an inhibitor of PDGFr, fibroblast growth factor receptor (FGFr), and c-src tyrosine kinases. Further modification led to derivatives with potent and selective inhibition of PDGFr tyrosine kinase activity. For instance, compound 54 showed IC50 values of 31 nM and 88 nM against PDGFr and FGFr, respectively, and was effective in blocking the growth of PDGF-dependent tumors in vivo. acs.org
HER Family: Tarloxotinib, a pyrido[3,4-d]pyrimidine (B3350098) derivative, functions as a Pan-HER kinase inhibitor, targeting all members of the human epidermal growth factor receptor family. It is a hypoxia-activated prodrug designed to release its active metabolite specifically within the tumor environment. eurjchem.com
Table 1: Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives Against Oncogenic Kinases
Inhibition of Dihydrofolate Reductase (DHFR) and Related Metabolic Enzymes
The structural resemblance of pyrido[2,3-d]pyrimidines to folic acid has led to their investigation as inhibitors of dihydrofolate reductase (DHFR). capes.gov.brresearchgate.net DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition can halt DNA replication and cell proliferation, making it a key target in cancer therapy. nih.gov Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of DHFR, contributing to their antiproliferative and anti-cancer effects. nih.govcapes.gov.br This mechanism is also linked to their efficacy against certain parasites, such as Toxoplasma gondii. nih.gov
Modulation of SOS1 Activity in Cancer Models
A novel and promising anti-cancer strategy for this class of compounds is the inhibition of the Son of Sevenless 1 (SOS1) protein. researchgate.net SOS1 is a guanine (B1146940) nucleotide exchange factor that is a key activator of KRAS, a frequently mutated oncogene in many cancers, including lung, colorectal, and pancreatic cancers. researchgate.netd-nb.info By binding to the catalytic domain of SOS1, small-molecule inhibitors can block the interaction between SOS1 and KRAS, thereby preventing the activation of KRAS and suppressing downstream signaling pathways that promote cancer cell proliferation. researchgate.net Recently, pyrido[2,3-d]pyrimidin-7-one derivatives have been designed and evaluated as potent and selective SOS1 inhibitors, demonstrating a viable approach for treating KRAS-driven cancers. researchgate.net
Cytotoxic and Anti-Proliferative Effects Across Diverse Cancer Cell Lines
In vitro studies have consistently demonstrated the potent cytotoxic and anti-proliferative activities of pyrido[2,3-d]pyrimidine-4-carboxylic acid derivatives across a wide spectrum of human cancer cell lines.
Newly synthesized 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives, specifically compounds 7a and 7d , exhibited high cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines, with activity comparable or superior to the standard drug doxorubicin. researchgate.net Similarly, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed significant growth inhibitory activity against lung (A-549), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cell lines. tandfonline.com Among these, compounds 8a , 8b , and 9a were particularly potent. tandfonline.com For example, compound 8a displayed an IC50 of 7.98 µM against the PC-3 prostate cancer cell line and was found to induce apoptosis, a form of programmed cell death. tandfonline.com
Table 2: Cytotoxic Activity (IC50) of Selected Pyrido[2,3-d]pyrimidine Derivatives Against Human Cancer Cell Lines
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)
Beyond their anti-cancer properties, pyrido[2,3-d]pyrimidine derivatives have been identified as potent antimicrobial agents. researchgate.netcapes.gov.br The scaffold has been explored for the development of compounds with antibacterial, antifungal, and antiviral activities. nih.govresearchgate.netresearchgate.net The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and the pyrido[2,3-d]pyrimidine core represents a promising starting point for such discoveries.
Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacteria
Derivatives of pyrido[2,3-d]pyrimidine have demonstrated significant inhibitory effects against a broad range of bacteria. d-nb.info Studies have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Salmonella Typhi. nih.govd-nb.info
For instance, a series of 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives showed significant inhibitory effects, with minimum inhibitory concentration (MIC) values ranging from 4–20 μmol L⁻¹. nih.gov Compounds 7a and 7d were found to be more potent than the standard antibiotic cefotaxime (B1668864) against the tested bacterial strains, with MIC values between 4–12 μmol L⁻¹. nih.gov The high efficacy of compound 7d was attributed to the presence of an electron-withdrawing fluoro group on the phenyl ring. nih.gov Other studies have reported pyrido[2,3-d]pyrimidine derivatives with MIC values as low as 12.5 µg/mL against B. subtilis. d-nb.info
The antifungal properties of these compounds have also been evaluated. researchgate.net Certain derivatives have shown activity against fungal species like Candida albicans and Aspergillus niger. Additionally, some compounds within this family have been noted for their potential antiviral activity, including against human cytomegalovirus. researchgate.net
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyrido[2,3-d]pyrimidine Derivatives Against Various Microbes
Antifungal Spectrum and Potency
Recent studies have highlighted the potential of pyrido[2,3-d]pyrimidine derivatives as effective antifungal agents. eurjchem.commdpi.comresearchgate.net Research into novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines, synthesized through a solvent-free microwave-assisted reaction, has shown promising results. researchgate.net Several of these compounds exhibited moderate activity against the clinically significant fungi Candida albicans and Cryptococcus neoformans. researchgate.net Notably, one of the most active compounds was identified as 5a. researchgate.net
In another study, a series of 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives were synthesized and evaluated for their antifungal properties. mdpi.com The majority of these compounds displayed good to moderate inhibitory activity against various fungal strains. mdpi.com For instance, compound 9d was found to be more potent than the standard antifungal drug fluconazole (B54011) against Candida albicans and Ganoderma lucidum, while showing equivalent activity against Aspergillus flavus. mdpi.com Similarly, compound 9a demonstrated stronger activity than fluconazole against Candida albicans and excellent activity against both Aspergillus flavus and Ganoderma lucidum. mdpi.com
Furthermore, the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives has yielded compounds with significant antifungal efficacy. researchgate.net Specifically, compounds 3a-d , 7a,e , and 11d from this series showed excellent activity against C. albicans, with minimum inhibitory concentrations (MICs) ranging from 0.31 to 0.62 mg/mL, surpassing the efficacy of fluconazole (MIC 1.5 mg/mL). researchgate.net
These findings underscore the potential of the pyrido[2,3-d]pyrimidine scaffold in the development of new and effective antifungal therapies.
Antiviral Activity Against Key Pathogens (e.g., HIV-1, HCV, SARS-CoV-2)
The pyrido[2,3-d]pyrimidine scaffold has been a focal point in the search for novel antiviral agents, with derivatives showing activity against a range of significant human pathogens. nih.gov
HIV-1: Research into 2,4,5-trisubstituted pyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) has identified potent anti-HIV-1 agents. nih.gov Through a scaffold hopping strategy, novel derivatives were designed, with compound 14a emerging as a highly promising inhibitor against the HIV-1 IIIB strain, showing an EC₅₀ value of 2.80 nM, comparable to the approved drug etravirine. nih.gov Further modifications led to the identification of inhibitor 16c , which demonstrated potent anti-HIV-1 activities and an improved resistance profile compared to etravirine. nih.gov
HCV: A combinatorial library of pyrido[2,3-d]pyrimidin-7(8H)-ones was synthesized and evaluated for inhibitory activity against the hepatitis C virus (HCV) genotype 1b replicon. nih.gov This research has paved the way for identifying new scaffolds for anti-HCV drug development.
SARS-CoV-2: In the context of the COVID-19 pandemic, pyrido[2,3-d]pyrimidine derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro). figshare.com An in-silico analysis identified compounds 6b , 6c , and 6g as top-performing derivatives with promising inhibitory activity against the 6LU7 target. irispublishers.com Subsequent in vitro evaluations of synthesized compounds revealed that hydrazinylpyridopyrimidine 4 and triazolopyrimidin 15c exhibited the most significant inhibitory effects on SARS-CoV-2 Mpro, with IC₅₀ values of 10.69 µM and 8.723 µM, respectively. figshare.com These compounds also demonstrated moderate inhibition of SARS-CoV-2 replication. figshare.com
These collective findings highlight the versatility of the pyrido[2,3-d]pyrimidine core in generating potent antiviral candidates against diverse and challenging viral targets.
Anti-Inflammatory and Immunomodulatory Effects
Derivatives of pyrido[2,3-d]pyrimidine have demonstrated significant potential as anti-inflammatory and immunomodulatory agents, primarily through their action on key enzymes and receptors involved in the inflammatory cascade.
A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives has been designed and synthesized, showing promising in vivo anti-inflammatory activity. rsc.org In an ear edema model, compound 7c exhibited a notable inhibition of 82%. rsc.org Further in vitro studies revealed that this compound acts as a dual inhibitor of both COX-1 and COX-2 isoenzymes. rsc.org Molecular docking studies have helped to elucidate the structural features that contribute to this dual inhibitory activity. rsc.org The development of this pyrido[2,3-d]pyridazine-2,8-dione derivative serves as a model for understanding the structural requirements for COX-2 selectivity and for designing new dual inhibitors. rsc.org
CCR4 Antagonism: A series of pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as antagonists of the CC chemokine receptor 4 (CCR4), a key factor in allergic inflammation. nih.govresearchgate.net A chemotaxis inhibition assay was used to evaluate the activity of these new compounds. nih.gov Compound 6b was identified as a potent CCR4 antagonist, capable of blocking cell chemotaxis induced by the natural ligands of CCR4, including macrophage-derived chemokine (MDC), thymus and activation regulated chemokine (TARC), and CKLF1. nih.govresearchgate.netnih.gov
CXCR2 Antagonism: Upregulated CXCR2 signaling is implicated in a variety of inflammatory and autoimmune diseases. kuleuven.be Through a scaffold hopping approach, a pyrido[3,4-d]pyrimidine analogue was identified as a promising CXCR2 antagonist with an IC₅₀ value of 0.11 µM in a kinetic fluorescence-based calcium mobilization assay. kuleuven.benih.govresearchgate.net Systematic structural modifications were explored to improve the antagonistic potency. kuleuven.be While most new analogues lost their CXCR2 antagonistic activity, a 6-furanyl-pyrido[3,4-d]pyrimidine analogue, compound 17b , demonstrated a similar potency to the original hit. kuleuven.benih.gov
These findings highlight the potential of pyrido[2,3-d]pyrimidine derivatives to modulate inflammatory responses through the inhibition of COX enzymes and antagonism of key chemokine receptors.
Other Therapeutic Potentials and Specific Biological Activities
Beyond their well-documented antifungal, antiviral, and anti-inflammatory properties, this compound derivatives have shown promise in other therapeutic areas, most notably in the fight against malaria.
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Pyrido[2,3-d]pyrimidines have been investigated as potential inhibitors of P. falciparum dihydrofolate reductase (Pf-DHFR), a crucial enzyme for parasite survival. nih.gov
A novel class of pyrimidine (B1678525) derivatives substituted at the 4- and 6-positions with amines and 4-amino benzoic acid (PABA) has been synthesized and evaluated. nih.gov The in vitro antimalarial screening of these compounds against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum revealed significant activity for several derivatives. nih.gov Specifically, compounds 3d , 3e , 3f , and 3h showed potent antimalarial activity against both strains, with compound 3f being the most effective. nih.gov These compounds also demonstrated a lack of cytotoxicity against a fibroblast cell line, suggesting a favorable safety profile. nih.gov
The results from these studies suggest that the PABA-substituted pyrimidine scaffold holds considerable promise for the development of new Pf-DHFR inhibitors to combat malaria. nih.gov
Analgesic and Anti-Pyretic Properties
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been noted for their analgesic, anti-inflammatory, and antipyretic activities. nih.govrsc.org Research into 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones has identified specific compounds with notable pain-relieving properties.
In one study, a series of these derivatives were synthesized and evaluated for their analgesic and anti-inflammatory effects. Compound 4c from this series demonstrated significant analgesic activity, recorded at 64% and 72% in utilized models. nih.gov Another compound, 4b , showed anti-inflammatory activity of 50% and 65%. nih.gov These findings underscore the potential of this chemical class in the development of new pain management and anti-inflammatory therapies.
Table 1: Analgesic and Anti-inflammatory Activity of Pyrido[2,3-d]pyrimidine-4(1H)-one Derivatives
| Compound | Biological Activity | Efficacy |
|---|---|---|
| 4c | Analgesic | 64% and 72% |
Cardiotonic and Antihypertensive Effects
The cardiovascular effects of pyrido[2,3-d]pyrimidine derivatives have been a key area of investigation, with a particular focus on their antihypertensive properties. While specific research on the cardiotonic effects of this compound derivatives is not extensively documented in the reviewed literature, significant findings have been reported for their ability to lower blood pressure.
A series of 51 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were synthesized and evaluated for their antihypertensive activity in spontaneously hypertensive rats. A number of these compounds effectively lowered blood pressure in a sustained manner. plos.org Notably, the compound 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine (36) reduced blood pressure to normal levels at oral doses of 10-50 mg/kg, and this normalization could be maintained with single daily doses. plos.org Further structure-activity relationship studies on 7-acyl amide analogues of these compounds also revealed good oral antihypertensive activity. nih.gov These studies highlight the potential of the pyrido[2,3-d]pyrimidine scaffold in developing new treatments for hypertension. nih.govplos.org
Targeting Neurological Disorders (e.g., Anticonvulsant, CNS Depressive, Myotonic Dystrophy)
The pyrido[2,3-d]pyrimidine nucleus is a versatile scaffold that has been explored for its potential in treating a range of neurological disorders, demonstrating anticonvulsant and central nervous system (CNS) depressive activities. nih.govrsc.org
Anticonvulsant and CNS Depressive Activities: Several studies have highlighted the anticonvulsant potential of this class of compounds. A series of 2-substituted-3-arylpyrido[2,3-d]pyrimidinones were synthesized and evaluated, with compounds 4a-c displaying potent anti-seizure activity in both maximal electroshock (MES) and pentylenetetrazol (scPTZ) tests at low doses. researchgate.net Another study designed a series of pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants, with some compounds showing significant efficacy. nih.gov The broad anticonvulsant and CNS depressive effects suggest that these derivatives could be valuable in the development of new therapies for epilepsy and other CNS-related conditions. nih.govrsc.org
Myotonic Dystrophy: Myotonic dystrophy type 1 (DM1) is a genetic disorder caused by the expansion of CUG repeats in the DMPK gene transcript, which sequesters essential proteins like MBNL1. plos.orgnih.gov Disrupting the complex formed between the CUG repeats and the MBNL1 protein is a primary therapeutic strategy. plos.orgnih.gov
In a significant development, in silico methods were used to identify substituted pyrido[2,3-d]pyrimidines as molecules capable of binding to these CUG repeats. plos.org Two compounds, referred to as 1–2 and 2–5 , were found to have a strong affinity for the CUG repeats. nih.gov Further investigation in patient-derived myoblasts showed that these compounds could increase the levels of free MBNL1. plos.orgnih.gov Moreover, in a Drosophila model of DM1, these compounds led to a significant improvement in locomotion. plos.orgnih.gov These findings present a promising new avenue for the development of targeted therapies for myotonic dystrophy.
Table 2: Investigated Neurological Activities of Pyrido[2,3-d]pyrimidine Derivatives
| Disorder | Compound/Derivative Class | Research Finding |
|---|---|---|
| Seizure Disorders | 2-substituted-3-arylpyrido[2,3-d]pyrimidinones (4a-c) | Potent anti-seizure activity in MES and scPTZ tests. researchgate.net |
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways, and their inhibition is a target for various therapeutic areas. The pyrido[2,3-d]pyrimidine scaffold has been identified as a potential inhibitor of these enzymes. nih.govrsc.org While the literature points to phosphodiesterase inhibition as one of the biological activities of this class of compounds, detailed studies with specific IC50 values for this compound derivatives are not extensively detailed in the reviewed sources. This remains an area with potential for further investigation to characterize specific structure-activity relationships.
Inhibition of Human Carbonic Anhydrase Isozymes
Carbonic anhydrases (CAs) are zinc-containing enzymes involved in various physiological processes, and their inhibition has therapeutic applications. Research has shown that new pyrido[2,3-d]pyrimidine derivatives can act as inhibitors of human carbonic anhydrase isozymes I and II (hCA I and hCA II). nih.gov
In a study investigating their in vitro inhibitory effects, all tested pyrido[2,3-d]pyrimidine derivatives showed inhibition of both hCA I and hCA II. nih.gov The structure-activity relationship indicated that the nature of substituents on the pyrido[2,3-d]pyrimidine ring plays a crucial role in the inhibitory activity.
Table 3: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Human Carbonic Anhydrase Isozymes
| Compound | Target Isozyme | IC50 (µM) |
|---|---|---|
| 7e | hCA I | 6.79 nih.gov |
| 5g | hCA II | 7.22 nih.gov |
Among the synthesized compounds, 7e was the most active inhibitor against hCA I with an IC50 value of 6.79 µM, while 5g was the most potent against hCA II with an IC50 of 7.22 µM. nih.gov These findings suggest that pyrido[2,3-d]pyrimidine derivatives are a promising class of compounds for the development of selective carbonic anhydrase inhibitors.
Targeting GRK2 for Therapeutic Intervention
G protein-coupled receptor kinases (GRKs) are key regulators of G protein-coupled receptor (GPCR) signaling. While the therapeutic potential of targeting these kinases is recognized, specific inhibitors of GRK2 from the this compound class have not been prominently reported in the reviewed scientific literature.
However, research into the broader family of pyrido[2,3-d]pyrimidines has identified inhibitors of other kinases. For instance, a pyrido[2,3-d]pyrimidin-7-one based compound, UH15-15 (33) , was identified as a potent inhibitor of Receptor Interacting Protein Kinase-2 (RIPK2) with an IC50 of 8 ± 4 nM. ox.ac.uk This indicates the versatility of the scaffold in targeting different kinases, though specific GRK2 inhibitors from this class require further investigation.
Future Perspectives and Emerging Research Avenues for Pyrido 2,3 D Pyrimidine 4 Carboxylic Acid Research
Development of Advanced and Stereoselective Synthetic Methodologies
The continued exploration of pyrido[2,3-d]pyrimidine-4-carboxylic acid derivatives as drug candidates is intrinsically linked to the development of more sophisticated and efficient synthetic strategies. While classical methods have proven effective, the future lies in the innovation of advanced synthetic protocols that offer greater control, diversity, and stereoselectivity.
Future efforts will likely focus on:
One-Pot, Multi-Component Reactions: The development of novel one-pot, three-component condensation reactions, potentially utilizing innovative catalysts like Brønsted-acidic ionic liquids, will be crucial for rapidly generating libraries of diverse this compound derivatives. nih.gov This approach streamlines the synthetic process, reduces waste, and allows for the efficient exploration of structure-activity relationships (SAR).
Catalyst-Driven Regioselectivity: Achieving precise control over the regioselectivity of substitutions on the pyrido[2,3-d]pyrimidine (B1209978) core is paramount. Future research will likely explore novel catalytic systems to dictate the position of various functional groups, enabling the synthesis of previously inaccessible isomers with unique biological profiles.
Stereoselective Synthesis: As the importance of chirality in drug action is well-established, the development of stereoselective synthetic routes to access enantiomerically pure this compound derivatives will be a major focus. This will involve the use of chiral auxiliaries, asymmetric catalysis, and chiral chromatography to isolate and characterize stereoisomers with optimal therapeutic indices.
Late-Stage Functionalization: Techniques that allow for the modification of the pyrido[2,3-d]pyrimidine scaffold in the later stages of a synthetic sequence are highly valuable. This approach facilitates the rapid generation of analogs from a common intermediate, accelerating the drug discovery process.
Deepening Mechanistic Understanding Through Integrated Omics Approaches
A deeper comprehension of the molecular mechanisms underpinning the biological effects of this compound derivatives is essential for their rational design and clinical translation. While current studies have elucidated some mechanisms, such as apoptosis induction and cell cycle arrest, the application of integrated "omics" technologies promises to provide a more holistic understanding. nih.govrsc.org
Future research will likely incorporate:
Genomics and Transcriptomics: To identify the full spectrum of genes and signaling pathways modulated by these compounds. This can reveal novel targets and potential mechanisms of resistance.
Proteomics: To analyze changes in protein expression and post-translational modifications upon treatment, offering insights into the direct and indirect protein targets.
Metabolomics: To understand how these compounds affect cellular metabolism, which is often dysregulated in diseases like cancer.
By integrating data from these different omics platforms, researchers can construct comprehensive network models of drug action, leading to a more profound understanding of their therapeutic effects and potential off-target activities.
Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery pipeline for this compound derivatives. mdpi.commdpi.comresearchgate.net These computational tools can analyze vast datasets to identify promising candidates, predict their properties, and optimize their structures for enhanced efficacy and safety.
Key applications of AI and ML in this field will include:
De Novo Drug Design: Generative AI models can design novel this compound derivatives with desired physicochemical and pharmacological properties from scratch. mdpi.com This can expand the accessible chemical space and lead to the discovery of truly innovative drug candidates.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive QSAR models to correlate the structural features of these compounds with their biological activities. researchgate.net This enables the rapid virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing.
Prediction of ADME/Tox Properties: AI-powered tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of new derivatives, helping to identify and eliminate compounds with unfavorable properties early in the discovery process. nih.gov
Target Identification and Validation: AI can analyze biological data to identify and validate novel molecular targets for this compound-based therapies.
Exploration of Novel Biological Targets and Therapeutic Indications for this compound Derivatives
While much of the current research has focused on established targets like EGFR and other kinases, the chemical versatility of the this compound scaffold suggests that it can be adapted to interact with a much broader range of biological targets. nih.govmdpi.com The exploration of these novel targets will open up new therapeutic avenues for this class of compounds.
Emerging and future biological targets of interest include:
PIM-1 Kinase: Recent studies have identified pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of PIM-1 kinase, a promising target in breast cancer. nih.govrsc.org Further optimization of the this compound core for PIM-1 inhibition could lead to new treatments for this and other malignancies.
Resistant Kinase Mutants: The development of derivatives that can effectively inhibit drug-resistant mutants of kinases, such as EGFR T790M, is a critical area of research. nih.govnih.gov The this compound scaffold provides a flexible platform for designing next-generation inhibitors that can overcome clinical resistance.
Dual-Target Inhibitors: Designing single molecules that can modulate two or more targets simultaneously is an attractive strategy for treating complex diseases. For instance, derivatives with dual COX-1/COX-2 inhibitory activity are being explored for their anti-inflammatory potential. rsc.org
Non-Oncology Targets: The biological activities of pyrido[2,3-d]pyrimidines extend beyond cancer. Future research will likely explore their potential as anti-platelet agents, antimicrobials, and treatments for other conditions. nih.govuran.ua
Below is a table summarizing some of the promising biological targets for pyrido[2,3-d]pyrimidine derivatives and the corresponding therapeutic indications.
| Biological Target | Therapeutic Indication | Representative Research Findings |
| Epidermal Growth Factor Receptor (EGFR) and its mutants (e.g., T790M) | Non-small cell lung cancer | Derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR. nih.govnih.gov |
| PIM-1 Kinase | Breast Cancer | Certain derivatives exhibit significant PIM-1 kinase inhibition and induce apoptosis in breast cancer cell lines. nih.govrsc.org |
| Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Inflammation | Dual inhibitors of COX-1 and COX-2 have demonstrated in vivo anti-inflammatory activity. rsc.org |
| Dihydrofolate Reductase (DHFR) | Cancer, Infectious Diseases | The pyrido[2,3-d]pyrimidine scaffold is a known inhibitor of DHFR. nih.govmdpi.com |
| Platelet Aggregation | Cardiovascular Diseases | Some derivatives have shown in vitro inhibitory activity against ADP-induced platelet aggregation. nih.gov |
Facilitating Translational Research and Preclinical Development of this compound-Based Leads
The ultimate goal of medicinal chemistry research is to translate promising lead compounds into effective clinical therapies. For this compound derivatives, this will require a concerted effort in translational research and preclinical development.
Key aspects of this will involve:
In Vivo Efficacy Studies: Moving beyond in vitro assays to evaluate the efficacy of lead compounds in relevant animal models of disease. This will provide crucial information on their therapeutic potential in a physiological context.
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of lead compounds, as well as their dose-response relationships. nih.gov This is essential for determining appropriate dosing regimens and predicting clinical outcomes.
Biomarker Development: Identifying and validating biomarkers that can be used to monitor the therapeutic response to these compounds in preclinical and clinical studies. This will aid in patient selection and the personalization of treatment.
Formulation and Drug Delivery: Developing stable and bioavailable formulations of lead compounds to ensure effective delivery to the target site.
By focusing on these future research avenues, the scientific community can continue to unlock the vast therapeutic potential of this compound derivatives, paving the way for the development of novel and effective treatments for a range of human diseases.
Q & A
Q. What are the established synthetic routes for Pyrido[2,3-d]pyrimidine-4-carboxylic acid derivatives?
The synthesis typically involves condensation reactions using [5+1] or [4+2] fragment strategies. For example, 2-aminonicotinic acid reacts with formamide or urea under microwave irradiation (150–280°C) to form the pyrimidine ring via cyclization . Peptide coupling reagents like 1,1’-carbonyldiimidazole in anhydrous dimethylformamide (DMF) are effective for amidation, yielding pyridyl amides with high purity (70–90% yields) . Electron-withdrawing groups on the pyrimidine ring enhance intermediate reactivity, facilitating high-yield crystallization .
Q. How do structural features of this compound influence its reactivity?
The carboxyl group at position 4 on the pyrimidine ring creates electron-withdrawing effects, increasing the reactivity of intermediates like imidazolides. This reactivity is critical for efficient amidation with aminopyridines, enabling selective modifications for antimicrobial activity . Substituents on the thieno or pyridyl moieties (e.g., methyl groups) further modulate electronic and steric properties, affecting binding to biological targets .
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict antimicrobial activity against Pseudomonas aeruginosa?
Docking studies targeting the TrmD enzyme should use validated software (e.g., AutoDock Vina) with parameters calibrated against a native reference ligand. Energy scoring functions must account for hydrogen bonding, hydrophobic interactions, and binding pose reproducibility. For example, pyridyl amides with 2-amino-6-methylpyridine substituents showed strong TrmD inhibition due to favorable interactions with active-site residues (e.g., Asp164, Glu167) . Validation through molecular dynamics simulations or free-energy calculations improves prediction accuracy .
Q. What strategies address discrepancies between in silico docking predictions and in vitro antimicrobial results?
Discrepancies often arise from software variability, ligand flexibility, or solvation effects. To mitigate this:
- Validate docking protocols using co-crystallized ligands and experimental binding data.
- Incorporate toxicity screening for substituents (e.g., methyl groups reduce human cell toxicity while maintaining activity).
- Use consensus scoring across multiple software platforms to identify robust hits .
- Prioritize compounds with balanced lipophilicity (LogP 1–3) to enhance membrane permeability .
Q. Which substituents enhance selectivity against Pseudomonas aeruginosa, and how are they evaluated?
Substituents like 2-amino-6-methylpyridine improve selectivity by optimizing interactions with TrmD’s hydrophobic pocket. Methodological evaluation includes:
- In vitro MIC assays : Testing against clinical strains (e.g., P. aeruginosa ATCC 10145) and biofilm-forming Staphylococcus aureus.
- Structure-activity relationship (SAR) analysis : Comparing substituent effects (e.g., compound 2c showed MIC = 8 µg/mL against P. aeruginosa vs. >64 µg/mL for other Gram-negative bacteria) .
- Anti-biofilm assays : Compounds like 2g reduce biofilm formation by >50% at sub-MIC concentrations .
Q. How can sporicidal activity of derivatives be systematically investigated?
Focus on compounds with 5,6,7,8-tetrahydro[1]benzothieno moieties (e.g., 2h , 2i ). Key steps include:
- Sporulation induction : Culture Bacillus subtilis in nutrient-depleted media.
- Germination inhibition assays : Monitor spore viability post-treatment using ATP bioluminescence.
- Structural modifications : Introduce electron-deficient groups (e.g., halogens) to enhance spore membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
